2-[({4-[(2-methylquinolin-8-yl)oxy]phenyl}amino)methylidene]propanedinitrile
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Overview
Description
2-[({4-[(2-methylquinolin-8-yl)oxy]phenyl}amino)methylidene]propanedinitrile is a complex organic compound with the molecular formula C20H14N4O It is known for its unique structure, which includes a quinoline moiety and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-[(2-methylquinolin-8-yl)oxy]phenyl}amino)methylidene]propanedinitrile typically involves multiple steps. One common method includes the reaction of 2-methylquinoline with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with malononitrile under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[({4-[(2-methylquinolin-8-yl)oxy]phenyl}amino)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, amines, and substituted quinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[({4-[(2-methylquinolin-8-yl)oxy]phenyl}amino)methylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 2-[({4-[(2-methylquinolin-8-yl)oxy]phenyl}amino)methylidene]propanedinitrile involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: Known for its biological activity and used in various pharmaceutical applications.
2-methylquinoline: A precursor in the synthesis of more complex quinoline derivatives.
Malononitrile derivatives: Used in the synthesis of various organic compounds with potential biological activity.
Uniqueness
2-[({4-[(2-methylquinolin-8-yl)oxy]phenyl}amino)methylidene]propanedinitrile is unique due to its combination of a quinoline moiety and a nitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
2-[[4-(2-methylquinolin-8-yl)oxyanilino]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O/c1-14-5-6-16-3-2-4-19(20(16)24-14)25-18-9-7-17(8-10-18)23-13-15(11-21)12-22/h2-10,13,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJMFYMRSRUUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=CC=C(C=C3)NC=C(C#N)C#N)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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